(4-Hydroxy-2-methoxyphenyl)boronic acid

Overview

Description

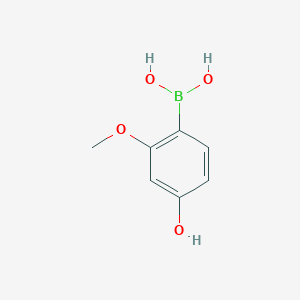

(4-Hydroxy-2-methoxyphenyl)boronic acid is an aromatic boronic acid derivative characterized by a hydroxyl (-OH) group at the para position and a methoxy (-OCH₃) group at the ortho position of the phenyl ring. This substitution pattern confers distinct electronic and steric properties, influencing its Lewis acidity, solubility, and reactivity. Boronic acids are widely utilized in organic synthesis, materials science, and medicinal chemistry due to their ability to form reversible covalent bonds with diols, enabling applications in glucose sensing, enzyme inhibition, and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-methoxyphenyl)boronic acid typically involves the reaction of 4-hydroxy-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Solvent: Tetrahydrofuran (THF)

Temperature: Room temperature to reflux

Reagents: 4-hydroxy-2-methoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Catalysts: Palladium-based catalysts for coupling reactions

Purification: Crystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid serves as a critical reagent in palladium-catalyzed Suzuki-Miyaura couplings, enabling C–C bond formation with aryl halides. Key characteristics include:

Reaction Mechanism

-

Oxidative Addition : Aryl halide reacts with Pd⁰ catalyst.

-

Transmetalation : Boronic acid transfers aryl group to Pd center.

-

Reductive Elimination : Forms biaryl product and regenerates Pd⁰ .

Experimental Conditions

| Substrate | Catalyst System | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Pd(OAc)₂ + dtbpf* | KF | THF | 95 | |

| 2'-Chloroacetophenone | Pd(OAc)₂ + dtbpf | K₃PO₄ | Toluene | 89 | |

| Aryl bromides | Pd-RGO** | Na₂CO₃ | Methanol | 81–87 |

*dtbpf = 2-(di-tert-butylphosphino)biphenyl; **Pd-RGO = palladium on reduced graphene oxide

The hydroxyl group often requires protection (e.g., TIPS silylation) to prevent side reactions during coupling .

Oxidation Reactions

The compound undergoes oxidation to form quinones under controlled conditions:

Reagents and Outcomes

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-Methoxy-1,4-benzoquinone | Requires pH < 3 |

| H₂O₂ | Ethanol, 50°C | Dimeric ortho-quinone | Slower reaction kinetics |

Esterification and Protection Strategies

The phenolic -OH group participates in protective derivatization:

Common Methods

| Protecting Group | Reagent | Conditions | Stability in Suzuki Reactions |

|---|---|---|---|

| TIPS | TIPSCl, imidazole | DMF, 0°C → RT | High (tolerates Pd catalysis) |

| Acetyl | Ac₂O, pyridine | RT, 12h | Moderate (base-sensitive) |

Protected derivatives show improved coupling efficiency in sensitive reactions .

Passerini-Type Multicomponent Reactions

Recent advances demonstrate its utility as a carbon nucleophile in α-hydroxyketone synthesis:

Reaction Scheme

textRCHO + tBuNC + ArB(OH)₂ → α-Hydroxyketone

Optimized Conditions

Functional Group Transformations

Notable Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | NaOH, Cu catalyst | 2-Methoxy-4-arylphenol derivatives |

| Reductive Amination | NH₃, NaBH₃CN | Aminated boronic acid analogs |

Critical Stability Considerations

Scientific Research Applications

Chemical Applications

Suzuki-Miyaura Coupling:

- Mechanism: (4-Hydroxy-2-methoxyphenyl)boronic acid acts as a boron reagent in Suzuki-Miyaura reactions, where it couples with aryl halides in the presence of a palladium catalyst. The reaction typically involves transmetalation, leading to the formation of biaryl compounds.

- Advantages: Its unique structural features, including both hydroxyl and methoxy groups, enhance reactivity and selectivity compared to other boronic acids .

Reactivity:

- This compound can undergo various reactions including oxidation to form phenolic derivatives and substitution reactions with electrophiles. The presence of the methoxy group stabilizes the transition state during these reactions, making it a valuable reagent in synthetic chemistry .

Biological Applications

Synthesis of Biologically Active Molecules:

- This compound is utilized in synthesizing compounds that exhibit biological activity. For instance, it has been employed to create inhibitors targeting specific enzymes and proteins involved in disease pathways .

Enzyme Probes:

- The compound serves as a probe for studying enzyme activities, particularly those that interact with boronic acids. Its ability to form reversible covalent bonds with certain biomolecules makes it useful in biochemical assays .

Medicinal Applications

Drug Development:

- Research indicates that this compound has potential applications in drug development. It is investigated for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its reactivity and ability to form complex structures .

Therapeutic Targets:

- The compound's interaction with biological targets, such as bromodomains involved in cancer progression, highlights its potential as a lead compound for developing new therapeutic agents .

Industrial Applications

Material Science:

- In industrial settings, this compound is used in producing advanced materials and polymers. Its properties facilitate the development of materials with specific mechanical and chemical characteristics, suitable for various applications including electronics and coatings .

Synthesis of Polymers:

- The compound can be incorporated into polymeric structures via cross-coupling techniques, contributing to the creation of functionalized polymers that exhibit enhanced properties such as conductivity or thermal stability .

Comprehensive Data Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Chemical | Suzuki-Miyaura coupling | Efficient carbon-carbon bond formation |

| Biological | Synthesis of enzyme inhibitors | Targeting specific biological pathways |

| Medicinal | Development of pharmaceuticals | Potential for novel drug candidates |

| Industrial | Production of advanced materials | Enhanced material properties |

Case Studies

-

Suzuki-Miyaura Reaction Optimization:

A study demonstrated that using this compound significantly improved yields in biaryl synthesis compared to traditional reagents. The reaction conditions were optimized to maximize efficiency while minimizing byproducts . -

Biological Activity Investigation:

Research involving this compound revealed its effectiveness as a probe for studying enzyme kinetics related to cancer biology. It was shown to selectively inhibit certain enzymatic activities without cytotoxic effects on normal cells . -

Polymer Synthesis Development:

Industrial applications have explored the incorporation of this compound into polymer matrices, resulting in materials with tailored properties for specific applications such as drug delivery systems and electronic devices .

Mechanism of Action

The primary mechanism of action for (4-Hydroxy-2-methoxyphenyl)boronic acid in reactions like the Suzuki-Miyaura coupling involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and coupling.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity (pKa) and Binding Affinity

The pKa of boronic acids is critical for their reactivity in physiological conditions. The hydroxyl and methoxy substituents in (4-Hydroxy-2-methoxyphenyl)boronic acid likely lower its pKa compared to simpler analogs like phenylboronic acid due to electron-withdrawing and resonance effects. For example:

- Phenylboronic acid has a pKa of ~8.8, making it less effective at physiological pH (7.4) .

- 4-MCPBA (4-Methoxycarbonylphenylboronic acid) exhibits a pKa >9, reducing its utility in biological systems .

- Fluoro-substituted boronic acids (e.g., compound 4 in ) show pKa modulation through through-space electronic effects, suggesting that para-hydroxyl groups in this compound may similarly stabilize the boronate form .

Table 1: pKa and Binding Properties of Selected Boronic Acids

Note: Estimated pKa for this compound based on substituent effects.

Comparison with Other Boron-Containing Compounds

Boronic Acids vs. Borinic Acids

Borinic acids (R₁R₂B(OH)) often exhibit higher binding affinities for diols than boronic acids. For example:

- Diphenylborinic acid binds catechol with Kₐ ~10³ M⁻¹, nearly 10-fold higher than phenylboronic acid .

- This enhanced affinity is attributed to reduced steric hindrance and optimized Lewis acidity, suggesting that this compound may underperform compared to borinic acids in diol recognition .

Proteasome Inhibitors with Boronic Acid Moieties

Boronic acid-containing drugs like bortezomib target the 26S proteasome, but their efficacy depends on substituent geometry and solubility. The methoxy group in this compound may improve membrane permeability compared to hydrophilic analogs, though precipitation risks (as seen with pyren-1-yl boronic acid) could limit in vitro utility .

Biological Activity

(4-Hydroxy-2-methoxyphenyl)boronic acid, a compound with the molecular formula CHBO, has garnered attention in recent years for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It functions as a proteasome inhibitor, which is crucial in regulating the cell cycle and apoptosis. For instance, studies have shown that it can halt the progression of the cell cycle at the G2/M phase, leading to growth inhibition in various cancer cell lines. The IC values for these effects have been reported as low as 6.74 nM, indicating potent activity against cancer cells .

Antibacterial and Antiviral Activity

The compound also demonstrates antibacterial and antiviral properties. It has been found effective against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 7.81 µg/mL. Furthermore, docking studies suggest that its mechanism may involve binding to key bacterial enzymes such as leucyl-tRNA synthetase, which plays a vital role in protein synthesis . Additionally, it shows promise in inhibiting biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised individuals .

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : By inhibiting the proteasome, the compound disrupts protein degradation pathways critical for cell survival and proliferation.

- Enzyme Inhibition : It interacts with various enzymes involved in bacterial metabolism and replication.

- Regulatory Pathways : The compound may influence signaling pathways that control cell growth and apoptosis.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound can be administered intravenously, although optimization is necessary to enhance its concentration at therapeutic targets . Its low toxicity profile further supports its potential for clinical applications.

Study 1: Anticancer Activity Evaluation

In a study focusing on multiple myeloma cells, this compound was shown to effectively inhibit cell proliferation. The research highlighted its ability to induce apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM .

Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The findings demonstrated that it not only inhibited bacterial growth but also prevented biofilm formation, which is critical in treating chronic infections associated with indwelling devices .

Data Summary

| Biological Activity | IC / MIC | Notes |

|---|---|---|

| Anticancer (cell lines) | 6.74 nM | Proteasome inhibitor; induces apoptosis |

| Antibacterial (MRSA) | 7.81 µg/mL | Targets leucyl-tRNA synthetase |

| Biofilm Inhibition | - | Effective against Pseudomonas aeruginosa |

Q & A

Q. Basic: What are the common synthetic routes for (4-hydroxy-2-methoxyphenyl)boronic acid, and how are reaction conditions optimized?

The synthesis of arylboronic acids like this compound typically employs Suzuki-Miyaura cross-coupling precursors. Key steps include halogen-metal exchange or direct borylation of substituted aromatic rings. Optimization involves:

- Temperature control : Elevated temperatures (60–100°C) enhance reaction rates but require inert atmospheres to prevent boronic acid oxidation.

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility, while aqueous conditions may stabilize boronic acids via hydrogen bonding .

- Catalyst systems : Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands tailored to steric and electronic effects of substituents improve yields .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound and verifying purity?

- Nuclear Magnetic Resonance (NMR) : ¹¹B NMR confirms boronic acid identity (δ ~30 ppm for trigonal planar boron) and detects boroxine impurities (δ ~18 ppm) .

- Mass Spectrometry (MS) : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation via in situ esterification, enabling accurate molecular weight determination .

- HPLC/LC-MS : Quantifies impurities (e.g., diols, unreacted precursors) with detection limits <1 ppm using triple-quadrupole systems in MRM mode .

Q. Advanced: How do electronic and steric effects of the 4-hydroxy and 2-methoxy substituents influence reactivity in cross-coupling reactions?

The 4-hydroxy group enhances electrophilicity via hydrogen bonding, stabilizing transition states in Suzuki-Miyaura couplings. Conversely, the 2-methoxy group introduces steric hindrance, slowing transmetallation. Computational studies (DFT) suggest:

- Ortho-substituents reduce conjugation, lowering boronic acid Lewis acidity.

- Meta/para-hydroxy groups increase binding affinity for diols (e.g., sugars) by ~10-fold compared to alkyl-substituted analogs .

Methodological note : Adjust Pd catalyst loading (1–5 mol%) and base strength (e.g., K₂CO₃ vs. CsF) to mitigate steric effects .

Q. Advanced: What strategies mitigate boronic acid dehydration/trimerization during storage and analysis?

- Derivatization : Convert to boronic esters (e.g., pinacol esters) using diols, stabilizing the monomeric form .

- Low-temperature storage : Store at –20°C under argon to suppress boroxine formation.

- Buffered solutions : Use pH 7–9 aqueous buffers to maintain boronate anion stability, reducing self-condensation .

Q. Advanced: How can this compound be integrated into glucose-sensing polymers, and what factors affect response time?

- Polymer design : Covalently link to acrylamide backbones (e.g., poly(3-acrylamidophenylboronic acid)) to create glucose-responsive hydrogels. Solubility shifts occur via reversible diol binding .

- Kinetic tuning : Response time (<10 sec) depends on kon values (e.g., D-fructose > D-glucose) and polymer crosslinking density. Stopped-flow fluorescence assays quantify binding kinetics (kon ~10³ M⁻¹s⁻¹) .

- Interference mitigation : Incorporate redox-active polymers (e.g., poly-nordihydroguaiaretic acid) to filter interferents (e.g., plasma proteins) in electrochemical sensors .

Q. Advanced: What computational approaches guide the design of this compound derivatives for enzyme inhibition?

- Docking simulations : Model interactions with enzyme active sites (e.g., proteasomes, HIV-1 protease) to predict binding affinities.

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups enhance serine protease inhibition .

- Bioisosteric replacement : Replace carboxylates with boronic acids to mimic transition states, as seen in bortezomib (proteasome inhibitor) .

Q. Advanced: How do buffer conditions and secondary interactions affect glycoprotein binding selectivity with boronic acid-functionalized surfaces?

- Buffer optimization : Use high-pH borate buffers (pH 8.5–9.5) to enhance boronate-diol ester formation. Avoid phosphate buffers, which compete for binding .

- Surface engineering : Reduce non-specific interactions by co-immobilizing hydrophilic spacers (e.g., polyethylene glycol) on AECPBA-modified dextran surfaces. SPR data show >90% specificity for glycoproteins (e.g., RNase B) under optimized conditions .

Q. Advanced: What methodologies enable high-throughput screening of boronic acid-peptide libraries for therapeutic applications?

- MALDI-MS sequencing : Use DHB matrix for on-plate derivatization, enabling sequencing of branched peptides with ≤5 boronic acid moieties. MS/MS fragmentation maps modification sites .

- Solid-phase synthesis : Employ Wang resin and Fmoc-protected boronic acid amino acids to generate libraries. Post-synthesis cleavage with TFA yields pure peptides .

Q. Advanced: How can boronic acid-functionalized adsorbents be tailored for 1,3-propanediol recovery in biorefineries?

- Resin modification : Graft 4-carboxyphenylboronic acid onto polystyrene supports. Optimal loading (1.22 mmol/g) maximizes diol binding via cyclic ester formation .

- pH-dependent elution : Adjust to pH 3–4 to disrupt boronate-diol complexes, achieving >95% recovery .

Q. Advanced: What are the challenges in quantifying trace boronic acid impurities in pharmaceuticals, and how are they addressed?

- LC-MS/MS sensitivity : Use MRM mode with ESI⁻ ionization (LOD <0.1 ppm). For underivatized acids, optimize collision energy (e.g., 20–25 eV) to fragment [M-H]⁻ ions .

- Matrix effects : Spike deuterated internal standards (e.g., d₆-phenylboronic acid) to correct signal suppression in drug substance matrices .

Properties

IUPAC Name |

(4-hydroxy-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJHXROTYXHSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627447 | |

| Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550373-98-3 | |

| Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.